REACTION_CXSMILES
|
[CH:1](=[N:9]O)[C:2]1[C:3](=[CH:5][CH:6]=CC=1)O.[N+:11]([C:14]1[CH:15]=[N:16][NH:17][CH:18]=1)([O-:13])=[O:12].C(=O)([O-])[O-].[Cs+].[Cs+].BrC1C=NC=CC=1>[Cu]=O.CN(C=O)C.C(OCC)(=O)C>[N+:11]([C:14]1[CH:15]=[N:16][N:17]([C:2]2[CH:1]=[N:9][CH:6]=[CH:5][CH:3]=2)[CH:18]=1)([O-:13])=[O:12] |f:2.3.4|
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Name
|
|
Quantity
|
218 g
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Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
salicylaldoxime
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Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
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C(C=1C(O)=CC=CC1)=NO
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NNC1
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Name
|
caesium carbonate
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Quantity
|
597 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
catalyst
|
Smiles
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[Cu]=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 130° C. overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A flask which had been baked out
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Type
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ADDITION
|
Details
|
filled with argon
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Type
|
CUSTOM
|
Details
|
The flask was repeatedly evacuated
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Type
|
ADDITION
|
Details
|
filled with argon
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Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the DMF was removed on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The substance was dissolved in 1 l of ethyl acetate
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Type
|
EXTRACTION
|
Details
|
extracted with 2 l of H2O
|
Type
|
EXTRACTION
|
Details
|
The water phase was extracted twice with 500 ml of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
Filtration of the aqueous phase
|
Type
|
CUSTOM
|
Details
|
gave a green solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 50° C
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Type
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TEMPERATURE
|
Details
|
Cooling
|
Type
|
FILTRATION
|
Details
|
was followed by filtration through Hyflo
|
Type
|
WASH
|
Details
|
washing with 500 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The filtrate was washed with 300 ml of water and 300 ml of saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate and methyl tert-butyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the beige solid (45 g) was dried on a rotary evaporator
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=NN(C1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |